S-(2-Cyanoethyl)cysteine
Overview
Description
“S-(2-Cyanoethyl)cysteine” is a derivative of the amino acid cysteine . It has a molecular formula of C6H10N2O2S and an average mass of 174.221 Da . It contains a total of 20 bonds, including 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 nitrile .
Synthesis Analysis
Acrylonitrile, a compound possibly carcinogenic to humans and mainly present in tobacco smoke, undergoes metabolism to form N-acetyl-S-(2-cyanoethyl)-cysteine . This process involves the direct reaction of acrylonitrile with glutathione .Molecular Structure Analysis
The molecular structure of “S-(2-Cyanoethyl)cysteine” includes a total of 20 bonds, which consist of 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 nitrile .Chemical Reactions Analysis
Acrylonitrile undergoes metabolism to form N-acetyl-S-2-(cyanoethyl)-cysteine by direct reaction with glutathione . This reaction is part of the body’s response to exposure to acrylonitrile, which is present in tobacco smoke .Physical And Chemical Properties Analysis
“S-(2-Cyanoethyl)cysteine” has a molecular formula of C6H10N2O2S and an average mass of 174.221 Da . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Biomarker for Acrylonitrile Exposure
“S-(2-Cyanoethyl)cysteine” (CEMA) is a metabolite of acrylonitrile, a chemical found in tobacco smoke and various industrial applications . CEMA can be detected in human urine, making it a potential biomarker for exposure to acrylonitrile .
Liquid Chromatography–Tandem Mass Spectrometry
CEMA can be identified and quantified in human urine using rapid resolution liquid chromatography–electrospray ionization tandem mass spectrometry (RRLC–MS–MS) . This method has been validated for assessing smoking-related acrylonitrile exposure .
Correlation with Tobacco Smoke Exposure
The presence of CEMA in urine has been correlated with tobacco smoke exposure. A study found significant correlations between the level of cotinine, a metabolite of nicotine, and the levels of CEMA .
Industrial Chemical Exposure Assessment
CEMA can be used to assess exposure to acrylonitrile in occupational settings. Acrylonitrile is a widely used industrial chemical, and workers in certain industries may be exposed to it .
Cancer Research
Acrylonitrile, the parent compound of CEMA, has been classified as a possible human carcinogen. Therefore, the detection of CEMA in urine could potentially be used in cancer research to study the effects of acrylonitrile exposure .
Detoxification Pathway Study
CEMA is formed when acrylonitrile is detoxified by glutathione S-transferase (GST) to form glutathione (GSH) conjugates. The formation of CEMA can therefore be used to study the detoxification pathways of acrylonitrile .
Mechanism of Action
Target of Action
The primary target of S-(2-Cyanoethyl)cysteine is the SH groups of proteins or the tripeptide glutathione . These targets play a crucial role in the detoxification process of the body, helping to neutralize harmful substances.
Mode of Action
S-(2-Cyanoethyl)cysteine interacts with its targets through a process known as alkylation . As a directly alkylating agent, it reacts via addition preferably with strongly nucleophilic centers, for example, the SH groups of proteins or the tripeptide glutathione .
Biochemical Pathways
The compound affects two main biochemical pathways. The first is the oxidative pathway , where it is metabolized via glycidonitrile and glycolaldehyde cyanohydrin to cyanide (CN−), which is transformed to thiocyanate . The second pathway is the glutathione-dependent pathway , where it proceeds via cyanoethylation of glutathione, to N-acetyl-S-(2-cyanoethyl)cysteine (AN-mercapturic acid) as a final product .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that the compound’s interaction with its targets can lead to the formation of adducts such as s-(2-carboxyethyl)cysteine, which is formed by hydrolysis of s-(2-cyanoethyl)cystine . These adducts can be measured and used as biomarkers for exposure to certain substances.
Action Environment
Environmental factors can influence the action, efficacy, and stability of S-(2-Cyanoethyl)cysteine. For instance, exposure to volatile organic compounds (VOCs) like acrylonitrile, which is present in tobacco smoke, can lead to the formation of S-(2-Cyanoethyl)cysteine . Therefore, the compound’s action can be influenced by factors such as smoking and exposure to industrial pollutants.
Future Directions
The future directions of “S-(2-Cyanoethyl)cysteine” research could involve further investigation into its synthesis, particularly in relation to acrylonitrile metabolism . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.
properties
IUPAC Name |
(2R)-2-amino-3-(2-cyanoethylsulfanyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1,3-4,8H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFKTVSJRSBYCY-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20960192 | |
Record name | S-(2-Cyanoethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Cyanoethyl)cysteine | |
CAS RN |
3958-13-2 | |
Record name | S-(2-Cyanoethyl)cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-Cyanoethyl)cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is S-(2-Cyanoethyl)cysteine (CEC) and how is it formed?
A1: S-(2-Cyanoethyl)cysteine (CEC) is a metabolite of acrylonitrile (AN), a chemical used in various industrial processes. AN can be metabolized through two main pathways: direct conjugation with glutathione or epoxidation. CEC is formed through the glutathione conjugation pathway, where acrylonitrile reacts with glutathione, catalyzed by glutathione S-alkenetransferases. [] This pathway represents a major route of acrylonitrile metabolism. [] CEC is further metabolized into N-acetyl-S-(2-cyanoethyl)cysteine (AcCEC), the main metabolite of AN found in the urine of rats and rabbits. []
Q2: How does the excretion of CEC and AcCEC differ between species?
A2: Studies show variations in the excretion patterns of AN metabolites between species. For instance, mice excrete tenfold more thiodiglycolic acid, a metabolite derived from cyanoethylene oxide (CEO), than rats. [] Although this difference exists in the oxidative processing of glutathione conjugates, it may not be toxicologically significant. [] The ratio of AN epoxidation to glutathione conjugation also differs between rats (0.50) and mice (0.67), potentially impacting the toxicity and carcinogenicity of acrylonitrile. [, ]
Q3: What analytical methods are employed to identify and quantify AN metabolites like CEC and AcCEC?
A3: Several techniques are used to analyze AN metabolites. Early research utilized paper chromatography and comparison with synthesized standards to identify AcCEC in rabbit urine. [] Later studies employed more advanced techniques like reverse-phase HPLC and gas chromatography-mass spectrometry to isolate and identify metabolites in rat urine. [, ] Carbon-13 NMR spectroscopy has also proven effective in identifying and quantifying various metabolites, including thiocyanate, N-acetyl-S-(2-cyanoethyl)cysteine, N-acetyl-S-(2-hydroxyethyl)cysteine, N-acetyl-S-(1-cyano-2-hydroxyethyl)cysteine, thiodiglycolic acid, thionyldiacetic acid, and S-(carboxymethyl)cysteine or its N-acetyl derivative in the urine of rats and mice. [] For simultaneous measurement of N-acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine, liquid chromatography-tandem mass spectrometry (RRLC-MS-MS) has been successfully applied. []
Q4: What is the significance of studying AN metabolism and metabolites like CEC?
A4: Understanding AN metabolism is crucial due to the chemical's potential toxicity and carcinogenicity. Studying metabolites like CEC provides insight into the metabolic pathways of AN and helps assess the potential health risks associated with exposure. [, ] Identifying and quantifying specific metabolites in urine, like AcCEC and CEMA, can serve as biomarkers for monitoring and assessing acrylonitrile exposure in individuals. [, ] This information is essential for establishing safety guidelines and developing strategies to minimize the negative health impacts of acrylonitrile.
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